(Acetylamino)(3-oxobutyl)propanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
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Alternative Methods
Industrial Production Methods
Industrial production typically involves the nitrosation and reduction method due to its efficiency and scalability. The use of safer solvents and catalysts, such as dichloromethane and phase transfer catalysts, makes the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc powder and acetic anhydride are commonly used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Compounds with different functional groups replacing the acetylamino group.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used in the synthesis of various pharmaceuticals, including antibiotics like lincomycin and its derivatives.
Biology
Biochemical Studies: Used as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine
Pharmaceuticals: Key intermediate in the production of drugs with antibacterial and anti-inflammatory properties.
Industry
Fine Chemicals: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects through various biochemical pathways. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved include enzyme inhibition and activation, as well as interactions with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl acetamidomalonate.
Malonic Acid: Shares a similar structure but lacks the acetylamino and oxobutyl groups.
Uniqueness
Functional Groups: The presence of both acetylamino and oxobutyl groups makes (Acetylamino)(3-oxobutyl)propanedioic acid unique in its reactivity and applications.
Properties
CAS No. |
90644-13-6 |
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Molecular Formula |
C9H13NO6 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-acetamido-2-(3-oxobutyl)propanedioic acid |
InChI |
InChI=1S/C9H13NO6/c1-5(11)3-4-9(7(13)14,8(15)16)10-6(2)12/h3-4H2,1-2H3,(H,10,12)(H,13,14)(H,15,16) |
InChI Key |
JEPNQCPOFJJBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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